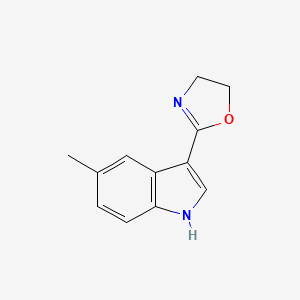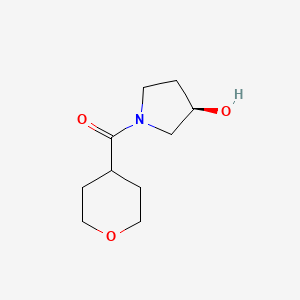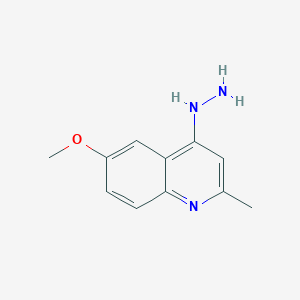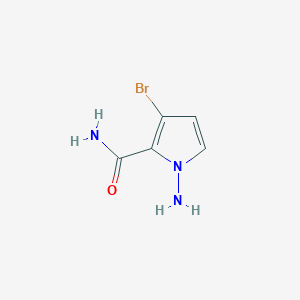![molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3](/img/structure/B11899009.png)
N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is an organic compound characterized by the presence of an isopropyl group, a trimethylsilyl group, and an acetamide moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide typically involves the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(trimethylsilyl)acetamide
- N-Trimethylsilylacetamide
- N-(Methoxymethyl)-N-(trimethylsilyl)methylamine
Uniqueness
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is unique due to the presence of both an isopropyl group and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination of functional groups makes it particularly useful in organic synthesis and as a reagent in various chemical reactions.
Propiedades
Número CAS |
88237-56-3 |
|---|---|
Fórmula molecular |
C9H21NO2Si |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide |
InChI |
InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3 |
Clave InChI |
DVWIQENIMMDIOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CO[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)







![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)




![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
